N-{4-[(isobutylamino)carbonyl]phenyl}-4-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[(isobutylamino)carbonyl]phenyl}-4-methoxybenzamide, commonly known as IB-MECA, is a small molecule that has gained significant attention in the field of scientific research due to its potential therapeutic applications. IB-MECA is a selective agonist of the adenosine A3 receptor, which is a G protein-coupled receptor that is widely expressed in various tissues and organs. In
Mecanismo De Acción
IB-MECA exerts its biological effects by selectively binding to the adenosine A3 receptor, which is a G protein-coupled receptor that is coupled to multiple intracellular signaling pathways. Upon binding, IB-MECA activates the adenosine A3 receptor, leading to the activation of downstream signaling pathways, such as the cAMP-PKA pathway, the MAPK pathway, and the PI3K-Akt pathway. These signaling pathways regulate various cellular processes, including cell proliferation, apoptosis, differentiation, migration, and inflammation.
Biochemical and Physiological Effects:
IB-MECA has been shown to exert various biochemical and physiological effects in vitro and in vivo. In vitro, IB-MECA has been shown to inhibit the proliferation and migration of cancer cells, reduce the production of pro-inflammatory cytokines and chemokines by immune cells, and protect cardiomyocytes from oxidative stress-induced apoptosis. In vivo, IB-MECA has been shown to inhibit tumor growth and metastasis, reduce inflammation and tissue damage in animal models of inflammatory diseases, and improve cardiac function in animal models of heart failure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
IB-MECA has several advantages for lab experiments, including its high selectivity and potency for the adenosine A3 receptor, its well-established synthesis method, and its availability from commercial sources. However, IB-MECA also has some limitations, including its relatively short half-life and its potential off-target effects on other adenosine receptors or non-adenosine receptors.
Direcciones Futuras
There are several future directions for the research on IB-MECA. First, further studies are needed to elucidate the molecular mechanisms underlying its biological effects and to identify its downstream targets. Second, more preclinical and clinical studies are needed to evaluate its therapeutic potential in various diseases and to optimize its dosing regimen and delivery method. Third, the development of more selective and potent adenosine A3 receptor agonists or antagonists may provide new insights into the physiological and pathological roles of this receptor. Finally, the combination of IB-MECA with other drugs or therapies may enhance its efficacy and reduce its potential side effects.
Métodos De Síntesis
The synthesis of IB-MECA involves several steps and requires specialized equipment and reagents. The first step involves the protection of the amino group of isobutylamine with tert-butyloxycarbonyl (Boc) to form Boc-isobutylamine. The second step involves the reaction of Boc-isobutylamine with 4-nitrophenyl chloroformate to form Boc-isobutylamino-4-nitrophenyl carbonate. The third step involves the reduction of Boc-isobutylamino-4-nitrophenyl carbonate with sodium borohydride to form Boc-isobutylamino-4-aminophenyl carbonate. The final step involves the reaction of Boc-isobutylamino-4-aminophenyl carbonate with 4-methoxybenzoyl chloride to form IB-MECA.
Aplicaciones Científicas De Investigación
IB-MECA has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. In cancer, IB-MECA has been shown to inhibit tumor growth, metastasis, and angiogenesis by activating the adenosine A3 receptor. In inflammation, IB-MECA has been shown to reduce the production of pro-inflammatory cytokines and chemokines by immune cells. In cardiovascular diseases, IB-MECA has been shown to exert protective effects on the heart and blood vessels by reducing oxidative stress and inflammation.
Propiedades
IUPAC Name |
4-[(4-methoxybenzoyl)amino]-N-(2-methylpropyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-13(2)12-20-18(22)14-4-8-16(9-5-14)21-19(23)15-6-10-17(24-3)11-7-15/h4-11,13H,12H2,1-3H3,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXZUGKJPZGWPLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.